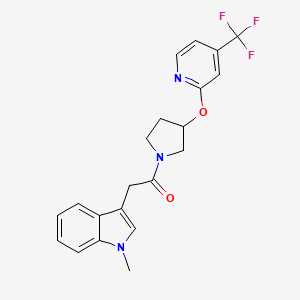

2-(1-methyl-1H-indol-3-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(1-methylindol-3-yl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O2/c1-26-12-14(17-4-2-3-5-18(17)26)10-20(28)27-9-7-16(13-27)29-19-11-15(6-8-25-19)21(22,23)24/h2-6,8,11-12,16H,7,9-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYKLXOZFANKKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone , often abbreviated as compound A , is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines indole and pyridine derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive review of the biological activity of compound A, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Compound A has the following chemical formula:

The structural components include:

- An indole moiety, which is known for its role in various biological systems.

- A pyrrolidine ring that enhances the compound's ability to interact with biological targets.

- A trifluoromethyl group that may contribute to its lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that compound A exhibits a range of biological activities, particularly in the context of cancer treatment and neuropharmacology. The following sections summarize key findings regarding its biological effects.

Anticancer Activity

Compound A has shown promising results in inhibiting the proliferation of various cancer cell lines. Notably:

- FLT3 Inhibition : Studies have demonstrated that derivatives similar to compound A can inhibit FLT3 (Fms-like tyrosine kinase 3), a common target in acute myeloid leukemia (AML). This inhibition leads to reduced cell growth and induction of apoptosis in FLT3-mutated leukemia cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MV4-11 (AML) | 0.5 | FLT3 inhibition, apoptosis induction |

| HL-60 (AML) | 0.8 | Cell cycle arrest at G0/G1 phase |

| HEK-293 (normal) | >10 | Selective toxicity against cancer cells |

Neuropharmacological Effects

Recent studies have explored the neuroprotective properties of compound A:

- Neuroprotection : The compound has been found to protect neuronal cells from oxidative stress-induced apoptosis, potentially through modulation of reactive oxygen species (ROS) levels .

The mechanisms underlying the biological activity of compound A are multifaceted:

- Apoptosis Induction : Compound A triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors such as BCL-2 .

- Cell Cycle Arrest : It causes G0/G1 phase arrest, leading to reduced cell proliferation .

- Signal Transduction Modulation : The compound affects key signaling pathways involved in cell growth and survival, including the ERK and AKT pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of compound A:

Case Study 1: AML Treatment

In a preclinical model using MV4-11 xenografts, treatment with compound A resulted in a significant reduction in tumor size compared to controls. The study reported a tumor growth inhibition rate of approximately 67% at optimal dosing levels .

Case Study 2: Neuroprotection in Models of Neurodegeneration

In vitro studies demonstrated that compound A could prevent neuronal cell death induced by amyloid beta peptide aggregates, suggesting its potential use in Alzheimer’s disease models .

Scientific Research Applications

Biological Activities

Research has indicated that 2-(1-methyl-1H-indol-3-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone exhibits several noteworthy biological activities:

Anticancer Properties

Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, in vitro evaluations demonstrated significant cytotoxic effects against human tumor cells, with mean growth inhibition values indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses activity against both bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The indole structure is known for its role in serotonin receptor modulation, which may contribute to these effects .

Case Studies

Several case studies highlight the applications of this compound:

- Case Study on Anticancer Activity :

- Antimicrobial Testing :

- Neuroprotective Studies :

Comparison with Similar Compounds

Structural Comparison with Indole/Indazole Derivatives

The target compound shares structural homology with indole- and indazole-based derivatives, though key differences influence their properties:

- : (1-Ethyl-6-fluoro-1H-indazol-3-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone replaces the indole with a 6-fluoroindazole and substitutes pyrrolidine with piperidine.

- : (S)-[(1H-Indol-2-yl)(3-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethylamino)pyrrolidin-1-yl]methanone features an indol-2-yl group and an extended pyrrolidine side chain with a 4-methoxybenzyl substituent.

- –5: [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone derivatives incorporate a dihydropyrazole ring fused to indole. The pyrazole’s rigidity may limit conformational flexibility compared to the ethanone linker in the target compound, impacting target engagement .

Analysis of Pyrrolidine and Piperidine-containing Analogues

The pyrrolidine and piperidine scaffolds modulate spatial and electronic properties:

- Target Compound : The pyrrolidine’s five-membered ring offers conformational constraints that may favor selective binding to compact binding pockets. The ether-linked pyridine introduces polarity, balancing lipophilicity from the trifluoromethyl group .

- However, this may reduce selectivity compared to the target’s pyrrolidine .

- : 3-(4-Ethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one utilizes a pyrrolidine linked via a sulfur atom. The thioether group may enhance oxidative stability but reduce hydrogen-bonding capacity relative to the target’s oxygen bridge .

Impact of Trifluoromethyl Substitutions on Pharmacokinetics

The trifluoromethyl group is a critical pharmacophore in the target compound and analogues:

- : A benzimidazole derivative with a 5-(trifluoromethyl)-1H-imidazol-2-yl group demonstrates similar metabolic stability, corroborating the trifluoromethyl group’s role in prolonging half-life .

Pharmacological Target Selectivity and Efficacy

- : The dual H1/H4 histamine receptor ligand activity highlights the importance of pyrrolidine-amine side chains in GPCR modulation. The target compound lacks this amine functionality, which may limit histamine receptor affinity but improve selectivity for other targets .

- –5 : Pyrazolyl-indole derivatives in –5 are associated with anti-inflammatory activity, suggesting the target’s indole-pyrrolidine core could similarly interact with cyclooxygenase or cytokine receptors .

Data Tables Summarizing Key Comparative Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.